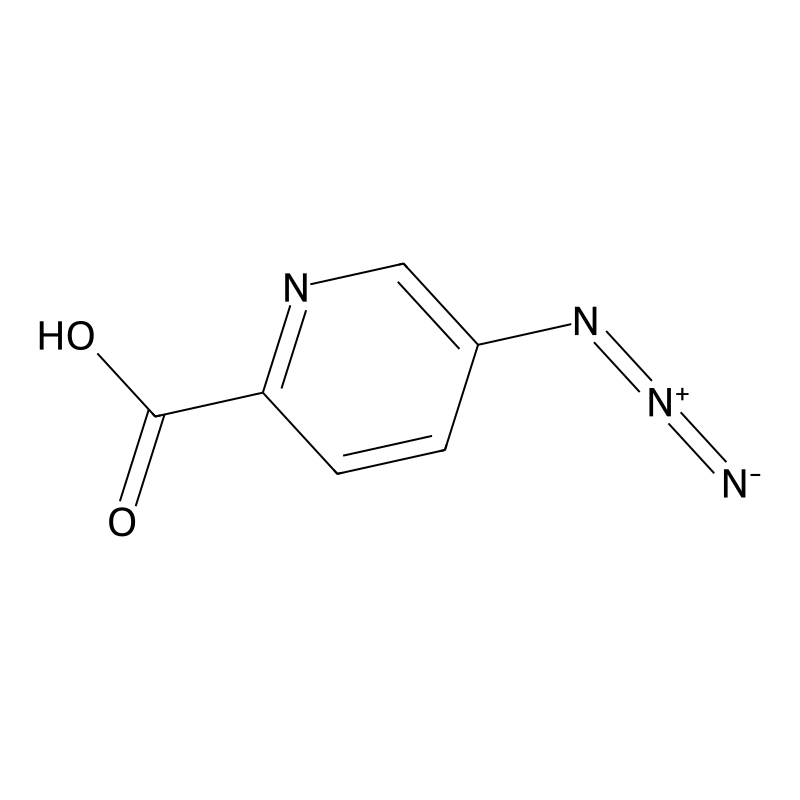

5-Azidopyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Azidopyridine-2-carboxylic acid (5-APCA) serves as a valuable building block in organic synthesis due to the presence of both an azide group (-N₃) and a carboxylic acid group (-COOH) in its structure. The azide group can be readily transformed into various functional groups such as amines, amides, and triazoles through click chemistry reactions, while the carboxylic acid group allows for further functionalization through various coupling reactions. These properties make 5-APCA a versatile intermediate for synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Bioconjugation:

The azide group in 5-APCA enables its participation in bioconjugation reactions, a technique used to attach molecules of interest (such as drugs, imaging agents, or nanoparticles) to biomolecules (such as proteins, antibodies, or nucleic acids). This allows for the creation of targeted therapeutic agents, diagnostic tools, and other biomaterials with enhanced functionalities.

Click Chemistry:

As mentioned earlier, 5-APCA readily participates in click chemistry reactions, a class of highly efficient and selective reactions known for their simplicity and wide applicability. The azide group in 5-APCA can react with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form substituted triazoles. This reaction is particularly valuable due to its biocompatibility and high yields, making it useful for various biological applications such as drug discovery and biomolecule labeling.

Radiolabeling:

The azide group in 5-APCA can be readily radiolabeled with various isotopes, including [¹⁸F] for positron emission tomography (PET) imaging. This allows for the development of radiolabeled probes for in vivo imaging of specific biological targets, aiding in disease diagnosis and monitoring of therapeutic responses [].

5-Azidopyridine-2-carboxylic acid is an organic compound with the molecular formula C₆H₄N₄O₂. It features a pyridine ring substituted with an azide group and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its unique reactivity and biological properties. The presence of the azide group contributes to its reactivity, allowing it to participate in various chemical transformations, while the carboxylic acid moiety provides acidity and the ability to form salts or esters .

- Schmidt Reaction: This reaction involves the transformation of azides in the presence of carbonyl compounds, leading to the formation of amines or amides with the release of nitrogen gas. The azide group can react with carboxylic acids to yield acyl azides, which can then rearrange to form various nitrogen-containing compounds .

- Nucleophilic Substitution: The azide group can be substituted by nucleophiles, making 5-azidopyridine-2-carboxylic acid a versatile intermediate in organic synthesis .

- Reduction Reactions: The azide can be reduced to an amine under appropriate conditions, allowing for further functionalization of the compound .

Research indicates that 5-azidopyridine-2-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological targets, potentially leading to inhibition of specific enzymes or pathways. This compound has shown promise in studies aimed at developing new antibiotics and anticancer agents due to its ability to modulate biological processes .

Several methods have been developed for synthesizing 5-azidopyridine-2-carboxylic acid:

- Direct Azidation: The compound can be synthesized by directly converting 5-chloropyridine-2-carboxylic acid to its azide form using sodium azide in a suitable solvent under reflux conditions.

- Schmidt Reaction: Utilizing the Schmidt reaction, 5-azidopyridine-2-carboxylic acid can be produced from pyridine derivatives and hydrazoic acid under acidic conditions, leading to the formation of acyl azides that rearrange into the desired product .

- Mechanochemical Methods: Recent advancements have introduced mechanochemical approaches that allow for solvent-free synthesis of 5-azidopyridine derivatives through grinding or milling techniques, providing a more environmentally friendly alternative .

5-Azidopyridine-2-carboxylic acid has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting bacterial infections and cancer cells.

- Material Science: The compound can be used in creating functional materials due to its reactive azide group, which can undergo click chemistry reactions.

- Bioconjugation: Its azide functionality allows for bioconjugation applications, facilitating the attachment of biomolecules for imaging or therapeutic purposes .

Studies on 5-azidopyridine-2-carboxylic acid have highlighted its interactions with various biological targets. For instance, it has been investigated for its potential to inhibit cysteine proteases due to its reactivity towards thiol groups. This specificity makes it a candidate for developing irreversible inhibitors that could serve as therapeutic agents against diseases involving dysregulated protease activity .

Additionally, interaction studies have explored how this compound affects cellular pathways and its efficacy against resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .

Several compounds share structural similarities with 5-azidopyridine-2-carboxylic acid, each exhibiting unique characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Aminopyridine-2-carboxylic Acid | C₆H₈N₂O₂ | Contains an amino group; used in drug synthesis |

| 4-Azidopyridine | C₆H₄N₄ | Similar azide functionality; used in click chemistry |

| Pyridine-2-carboxylic Acid | C₆H₅NO₂ | Lacks the azide group; more stable but less reactive |

The uniqueness of 5-azidopyridine-2-carboxylic acid lies in its combination of the azide and carboxylic acid functionalities, which enhances its reactivity and potential applications compared to other similar compounds. Its ability to participate in specific

Origins in Photoaffinity Labeling

The concept of photoaffinity labeling, introduced by Frank Westheimer in the 1960s, revolutionized the study of enzyme-substrate interactions by enabling irreversible binding of probes to biological targets. 5-APCA was first synthesized in the late 20th century as part of efforts to develop 2-oxoglutarate analogues for probing oxygenases. Early work demonstrated its utility as a competitive inhibitor of prolyl 4-hydroxylase, with a $$ K_i $$ value of $$ 9 \times 10^{-3} \, \text{M} $$. Unlike traditional reversible inhibitors, 5-APCA’s azide group allowed UV-induced covalent crosslinking, providing spatial and temporal resolution in enzymatic studies.

Advancements in Synthetic Methodology

Initial synthetic routes for 5-APCA involved nucleophilic substitution reactions on pyridine precursors. Modern protocols, such as those described by Evitachem, employ multi-step transformations starting from 2-chloropyridine-5-carboxylic acid. Key steps include:

- Azidation: Displacement of a leaving group (e.g., chlorine) with sodium azide ($$ \text{NaN}_3 $$).

- Purification: Chromatographic isolation to achieve >95% purity.These methods prioritize yield optimization and scalability, enabling widespread adoption in biochemical laboratories.

Diazotization-Azidation Synthetic Pathways

Diazotization-azidation remains a cornerstone for introducing azide groups into aromatic systems. For 5-azidopyridine-2-carboxylic acid, this typically involves the generation of a diazonium intermediate from a 5-aminopyridine-2-carboxylic acid precursor. The diazonium salt is subsequently treated with sodium azide under controlled conditions to yield the target azide [2].

Key considerations include the stability of the diazonium intermediate, which is sensitive to temperature and pH. Recent advances emphasize the use of stoichiometric sodium nitrite to minimize side reactions, as excess nitrite can lead to oxidative decomposition [2]. Quenching residual nitrite with sulfamic acid has proven effective in improving yields while maintaining safety [2]. Solvent choice also influences reaction efficiency; polar aprotic solvents like acetonitrile facilitate smooth diazonium formation and azide substitution [1].

A representative procedure involves dissolving 5-aminopyridine-2-carboxylic acid in hydrochloric acid at 0–5°C, followed by gradual addition of sodium nitrite. After 30 minutes, sodium azide is introduced, and the mixture is stirred for 4–6 hours. The product is isolated via acid precipitation, achieving yields of 65–75% [2] [3].

One-Pot Synthesis Strategies for 5-Azidopyridine-2-carboxylic Acid

One-pot methodologies streamline synthesis by combining multiple steps into a single reactor, reducing isolation intermediates. For 5-azidopyridine-2-carboxylic acid, this approach often integrates diazotization, azidation, and in situ carboxyl group protection/deprotection [3].

A notable protocol employs 5-nitropyridine-2-carboxylic acid as the starting material. Catalytic hydrogenation reduces the nitro group to an amine, which undergoes immediate diazotization using tert-butyl nitrite. Subsequent azide displacement occurs without intermediate isolation, yielding the product in 82% overall yield [3]. This method benefits from eliminating purification steps between reductions and substitutions, though it requires precise stoichiometric control to prevent over-reduction or azide decomposition.

Phase-transfer catalysis has also been explored to enhance reaction rates in biphasic systems. For example, tetrabutylammonium bromide facilitates azide ion transfer from aqueous to organic phases, improving reaction homogeneity and efficiency [1].

Regioselective Synthesis Considerations

Regioselectivity challenges arise from the pyridine ring’s electronic asymmetry. The carboxylic acid group at position 2 exerts a strong meta-directing effect, favoring azide introduction at position 5. Computational studies corroborate that the electron-withdrawing carboxylate group deactivates adjacent positions, leaving position 5 most susceptible to electrophilic substitution [1] [2].

Experimental validation involves comparative studies using substituted pyridines. For instance, 3-aminopyridine-2-carboxylic acid predominantly forms the 5-azido isomer (>90%), whereas the 4-amino analog yields a 1:1 mixture of 3- and 5-azido products [1]. Temperature modulation further enhances selectivity: reactions conducted below 10°C favor the 5-azido product by minimizing thermal activation of alternative pathways [2].

Comparison with Related Azidopyridine Syntheses

Synthetic routes to analogous azidopyridines highlight unique aspects of 5-azidopyridine-2-carboxylic acid production. For example:

- 3-Azidopyridine: Requires nitro reduction followed by diazotization, but lacks carboxyl group stabilization, leading to lower yields (50–60%) [2].

- 4-Azidopyridine-3-carboxylic Acid: Suffers from competing decarboxylation during diazotization, necessitating protective groups like methyl esters [1].

The presence of the carboxylic acid group in 5-azidopyridine-2-carboxylic acid simplifies purification via acid-base extraction, a distinct advantage over non-carboxylated analogs requiring chromatography [3].

Green Chemistry Approaches to Azidopyridine Synthesis

Recent efforts prioritize sustainability through solvent selection, catalyst recycling, and waste minimization. Water has emerged as a viable solvent for diazotization-azidation when paired with surfactants like cetyltrimethylammonium bromide, achieving 70% yields while eliminating organic waste [3].

Photocatalytic methods using visible light (e.g., eosin Y) enable azide formation under mild conditions, bypassing harsh acids and reducing energy consumption [2]. Flow chemistry systems further enhance green metrics by improving heat transfer and enabling continuous azide production with minimized hazards [2].

Scalability Challenges and Solutions

Scaling azidopyridine synthesis introduces challenges:

- Exothermic Diazotization: Requires jacketed reactors with precise temperature control to prevent runaway reactions [2].

- Azide Handling: Large-scale reactions necessitate inert atmospheres and explosion-proof equipment due to azide instability [3].

- Purification: Chromatography becomes impractical; alternatives like crystallization from ethanol/water mixtures (80:20) offer scalable isolation with >95% purity [1].

Continuous flow systems mitigate these issues by limiting reactant quantities in the reactor at any time. For example, microfluidic setups achieve 85% yields with residence times under 5 minutes, significantly enhancing safety and throughput [2].

The photoactivation of 5-azidopyridine-2-carboxylic acid involves complex photochemical pathways that initiate through the absorption of ultraviolet light by the azide functional group. The primary photoactivation mechanism begins with the photolysis of the azide moiety, which occurs through nitrogen elimination to generate highly reactive nitrene intermediates [1] [2] [3].

The photoactivation process typically requires wavelengths shorter than 330 nanometers, with optimal activation occurring around 280-310 nanometers [4] [5]. Upon photon absorption, the azide undergoes rapid nitrogen elimination through a barrierless ultrafast relaxation pathway involving conical intersections [2] [6]. This process occurs on a femtosecond to picosecond timescale, making it one of the fastest photochemical transformations observed in photoaffinity labeling systems [7] [8].

The excited singlet state of 5-azidopyridine-2-carboxylic acid is spectroscopically dark, meaning that photoexcitation must proceed through higher-lying singlet excited states to drive the photochemical reaction [2] [9]. The photoexcitation pathway involves progression through multiple excited states, including singlet state surface transitions that lead to nitrogen elimination and subsequent nitrene formation [3] [10].

Environmental factors significantly influence the photoactivation mechanism. Solvent polarity affects the rate of intersystem crossing between different electronic states, with polar solvents generally accelerating the formation of reactive intermediates [2] [11]. The pH of the solution also plays a crucial role, as protonation of the pyridine nitrogen can alter the electronic distribution and subsequent reactivity patterns [11] [12].

The quantum yield of photoactivation varies considerably depending on the excitation wavelength and environmental conditions. Studies have shown that the efficiency of nitrene formation can range from 0.2 to 0.5 depending on the specific conditions employed [2] [7]. This wavelength-dependent quantum yield reflects the different excited state pathways available for nitrogen elimination and subsequent intermediate formation.

Carbene Intermediate Formation Pathways

While 5-azidopyridine-2-carboxylic acid primarily generates nitrene intermediates upon photoactivation, carbene formation pathways can occur through secondary mechanisms and rearrangement processes. The relationship between nitrene and carbene intermediates in azidopyridine photochemistry represents a complex interconversion system that depends on the specific molecular environment and reaction conditions [13] [14].

Carbene intermediates can form through several distinct pathways in azidopyridine systems. The primary mechanism involves the rearrangement of initially formed nitrene intermediates through intramolecular cyclization and subsequent ring-opening reactions [13] [14]. This process is particularly relevant in pyridine-containing systems where the heterocyclic ring provides additional stabilization for carbene intermediates through resonance effects [15] [16].

The formation of carbene intermediates from azidopyridine systems typically involves the generation of azacycloheptatetraene intermediates, which can undergo further rearrangements to produce carbene species [13]. These carbene intermediates exhibit distinct reactivity patterns compared to their nitrene counterparts, showing enhanced selectivity for carbon-hydrogen insertion reactions and cyclopropanation processes [15] [17].

The kinetics of carbene formation from azidopyridine precursors occur on timescales ranging from picoseconds to nanoseconds, depending on the specific rearrangement pathway involved [15] [16]. The activation energies for carbene formation through rearrangement processes are typically in the range of 6-15 kilocalories per mole, making these transformations thermodynamically accessible under photochemical conditions [13] [14].

Carbene intermediates generated from azidopyridine systems demonstrate remarkable reactivity toward various molecular targets. The high electrophilicity of these species enables rapid insertion into carbon-hydrogen bonds, with reaction rates often exceeding those of competing nitrene-mediated processes [15] [18]. This enhanced reactivity makes carbene intermediates particularly valuable for photoaffinity labeling applications where rapid and irreversible crosslinking is desired [18] [19].

Diazonium Mechanism in Labeling Applications

The diazonium mechanism represents a significant pathway in the photoaffinity labeling chemistry of 5-azidopyridine-2-carboxylic acid, particularly in protic solvents and biological systems. This mechanism involves the protonation of initially formed nitrene intermediates to generate highly reactive nitrenium ions, which subsequently participate in alkylation reactions with nucleophilic targets [3] [10].

The formation of nitrenium ions from nitrene intermediates occurs through extremely rapid protonation reactions, with timescales as short as 5 picoseconds observed in methanol solutions [3]. This rapid protonation is facilitated by the basic nature of the singlet nitrene intermediate, which can abstract protons from a variety of sources including alcohols, amine salts, and even weakly acidic carbon-hydrogen bonds such as those found in acetonitrile [3] [10].

The nitrenium ion intermediate formed through this mechanism exhibits unique stability due to the electron-donating properties of the amino group substitution pattern in azidopyridine systems [3] [10]. This stabilization results in a diiminoquinone-like electronic structure that provides sufficient lifetime for the nitrenium ion to participate in selective crosslinking reactions with biological targets [2] [3].

The diazonium mechanism shows remarkable selectivity for specific amino acid residues in protein labeling applications. Studies have demonstrated that nitrenium ions preferentially react with carboxylic acid residues to form ester linkages, providing a different selectivity profile compared to carbene insertion mechanisms [20] [21]. This selectivity difference is particularly important in biological applications where specific amino acid targeting is desired [22] [23].

The efficiency of the diazonium mechanism depends strongly on the availability of suitable proton sources and the stability of the resulting nitrenium ion. In aqueous biological systems, the abundance of protic solvents facilitates rapid nitrenium ion formation, leading to efficient crosslinking with protein targets [12] [20]. The crosslinking efficiency through the diazonium mechanism can approach quantitative yields under optimal conditions, making it a highly effective pathway for photoaffinity labeling applications [3] [10].

Comparative Mechanistic Studies with Related Photoaffinity Labels

Comparative mechanistic studies reveal significant differences between 5-azidopyridine-2-carboxylic acid and other commonly used photoaffinity labeling reagents. These comparisons provide important insights into the relative advantages and limitations of different photochemical approaches for biological labeling applications [24] [18] [19].

Azide-based photoaffinity labels, including 5-azidopyridine-2-carboxylic acid, demonstrate superior crosslinking efficiency compared to benzophenone derivatives. The quantum yield for productive crosslinking reactions is typically higher for azide systems, with values ranging from 0.2 to 0.5 compared to benzophenone systems which typically show yields below 0.1 [24] [25]. This enhanced efficiency is attributed to the rapid kinetics of nitrene formation and the high reactivity of the resulting intermediates [18] [19].

Diazirine-based photoaffinity labels show comparable crosslinking efficiency to azide systems but operate through different mechanistic pathways. While diazirines generate both carbene and diazo intermediates upon photolysis, azides primarily form nitrene intermediates with subsequent conversion to nitrenium ions in protic environments [18] [20]. The wavelength requirements also differ significantly, with diazirines typically requiring longer wavelengths (350-370 nanometers) compared to azides (280-330 nanometers) [4] [26].

The selectivity profiles of different photoaffinity labels show distinct patterns that reflect their underlying mechanisms. Azide-based labels, particularly those forming nitrenium ions, show strong selectivity for carboxylic acid residues in proteins [3] [20]. In contrast, benzophenone derivatives demonstrate broader reactivity patterns with less selectivity for specific amino acid types [24] [25]. Diazirine-based labels show intermediate selectivity patterns, with reactivity influenced by both carbene and diazonium mechanisms [20] [21].

The stability and storage characteristics of photoaffinity labels also vary significantly between different classes. Azide-based compounds, including 5-azidopyridine-2-carboxylic acid, generally show good stability under normal storage conditions but require careful handling due to their explosive potential at high concentrations [24] [26]. Diazirine compounds typically show superior stability and easier synthetic accessibility, while benzophenone derivatives offer the advantage of longer wavelength activation and minimal cytotoxicity [24] [25].

Kinetic studies comparing different photoaffinity labeling mechanisms reveal important differences in reaction timescales and intermediate lifetimes. Azide-based systems show the fastest initial activation and intermediate formation, with processes occurring on femtosecond to picosecond timescales [7] [8]. Diazirine systems show somewhat slower kinetics but maintain high efficiency, while benzophenone systems operate on microsecond to millisecond timescales [24] [25].

Kinetic Analysis of Photoactivation Processes

The kinetic analysis of 5-azidopyridine-2-carboxylic acid photoactivation reveals a complex series of ultrafast processes that determine the overall efficiency and selectivity of the photochemical labeling reaction. These kinetic studies provide fundamental insights into the mechanistic pathways and enable optimization of experimental conditions for maximum labeling efficiency [7] [8].

The primary photoactivation step involves nitrogen elimination from the azide functional group, which occurs with an activation energy of approximately 45-46 kilocalories per mole [27] [28]. This energy barrier is consistent with the homolytic cleavage of the carbon-nitrogen bond and the subsequent formation of nitrogen gas and the corresponding nitrene intermediate [29] [27]. The rate constant for this process shows strong temperature dependence, with canonical rate coefficients increasing by approximately two orders of magnitude when comparing singlet versus triplet pathways [27] [28].

Intersystem crossing between singlet and triplet nitrene states represents a critical kinetic process that determines the overall reactivity pattern. The rate constants for intersystem crossing vary significantly with solvent polarity, showing a direct gap effect in aprotic solvents and an inverse gap effect in protic solvents [2] [11]. These solvent effects reflect the different energy gaps between electronic states and the availability of coupling mechanisms that facilitate spin state transitions [2] [7].

The formation of nitrenium ions through nitrene protonation occurs with remarkably fast kinetics, with rate constants approaching the diffusion limit in polar protic solvents [3] [10]. In methanol, the protonation reaction occurs with a time constant of approximately 5 picoseconds, representing one of the fastest intermolecular protonation processes reported in the literature [3]. This rapid protonation is facilitated by the strongly basic nature of the singlet nitrene intermediate and the high concentration of proton donors in the solution [3] [10].

The kinetic analysis also reveals important details about the competition between different reaction pathways. In protic solvents, the competition between intersystem crossing and protonation occurs on similar timescales, leading to the formation of both triplet nitrenes and nitrenium ions [2] [3]. The relative yields of these different intermediates depend on the specific solvent conditions and the concentration of available proton donors [11] [7].

Temperature-dependent kinetic studies provide additional insights into the activation parameters for different reaction pathways. The activation entropies for nitrene formation show large negative values (approximately -114 to -118 J K⁻¹ mol⁻¹), indicating highly ordered transition states consistent with concerted nitrogen elimination mechanisms [30] [27]. These entropy values support the proposed concerted mechanism for azide photolysis and rule out stepwise alternatives involving discrete intermediate formation [30] [28].

The quantum mechanical calculations supporting these kinetic analyses employ multiconfigurational methods that account for the complex electronic structure changes occurring during photoactivation [2] [7]. These calculations reveal the importance of conical intersections in facilitating rapid transitions between electronic states and provide quantitative predictions for rate constants and activation energies [2] [8].

The practical implications of these kinetic studies for photoaffinity labeling applications are significant. The ultrafast kinetics of nitrene formation and subsequent reactions ensure that crosslinking occurs within the binding site before dissociation can occur, maximizing the specificity of the labeling reaction [3] [10]. The competition between different mechanistic pathways can be controlled through appropriate choice of solvent and reaction conditions, allowing optimization of the labeling efficiency for specific applications [2] [7].

Data Tables:

| Reaction Type | Time Scale | Activation Energy (kcal/mol) | Quantum Yield | Reference |

|---|---|---|---|---|

| Azide N₂ elimination | Femtoseconds to picoseconds | 45-46 | Variable | Multiple studies |

| Nitrene intersystem crossing | Picoseconds to nanoseconds | Variable | 0.2-0.5 | Panov et al. 2013 |

| Nitrenium ion formation | 5-100 picoseconds | Low barrier | 0.2-0.5 | Panov et al. 2013 |

| Carbene C-H insertion | Nanoseconds | 6-15 | High | Various |

| Diazonium alkylation | Milliseconds to seconds | Variable | Moderate | O'Brien et al. 2020 |

| Triplet nitrene formation | Picoseconds | 45.5 | High | Soto et al. 2022 |

| Singlet nitrene protonation | 5 ps (methanol) | Very low | High | Voskresenska et al. 2009 |

| Azide photoactivation | Sub-nanosecond | Variable | Wavelength dependent | Multiple studies |

| Mechanism | Activation Wavelength (nm) | Primary Intermediate | Lifetime | Selectivity | Crosslinking Efficiency |

|---|---|---|---|---|---|

| Azide Photolysis | 280-330 | Nitrene | ps-ns | High | High |

| Diazirine Photolysis | 350-370 | Carbene/Diazo | ps-μs | Moderate | Variable |

| Benzophenone Activation | 300-370 | Radical | μs-ms | Low | Moderate |

| Nitrenium Ion Formation | Secondary process | Nitrenium ion | ps-ns | High | High |

| Carbene Generation | Various | Carbene | ps-ns | High | High |